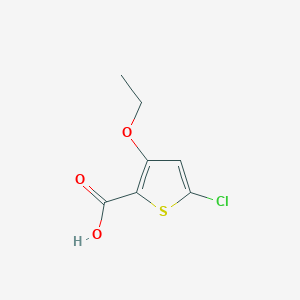

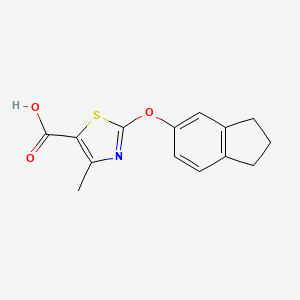

![molecular formula C17H12ClN3S2 B2508568 4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine CAS No. 1105247-38-8](/img/structure/B2508568.png)

4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine" is a heterocyclic molecule that is part of a broader class of compounds with potential biological activity. The structure of this compound suggests that it may have interesting chemical and physical properties, as well as potential applications in pharmaceuticals. The presence of both pyrazine and thiophene rings indicates a potential for varied chemical reactivity and the possibility of engaging in π-π interactions, which could be relevant in the design of new materials or drugs.

Synthesis Analysis

The synthesis of related thieno[3,4-b]pyrazine derivatives has been reported through a general synthetic route that involves the reaction of organocuprates with oxalyl chloride, leading to high yields of the desired products . Additionally, a novel synthetic approach has been developed for the synthesis of benzo[b]pyrazolo[5',1':2,3]pyrimido[4,5-e][1,4]thiazine derivatives, which could potentially be adapted for the synthesis of the compound . These methods highlight the versatility and efficiency of modern synthetic techniques in constructing complex heterocyclic systems.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as NMR spectroscopy, which allows for the observation of tautomeric forms due to intramolecular hydrogen bonding . X-ray crystallography has also been employed to confirm the structure of synthesized compounds, providing detailed insights into their molecular geometry and confirming the presence of

Scientific Research Applications

Synthesis of Pyrazole Derivatives The compound 4-[(4-Chlorobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine is associated with the synthesis of various heterocyclic compounds, demonstrating versatility in chemical synthesis. For instance, Abdelhamid and Alkhodshi (2005) reported synthesizing a range of dihydro-1,3,4-thiadiazoles, pyrazoles, and pyrazolo[3,4-d]-pyridazines through the treatment of hydrazonoyl halides with specific reactants, indicating potential applications in developing novel compounds with diverse chemical properties (Abdelhamid & Alkhodshi, 2005).

Dye Synthesis and Textile Applications The synthesis of azo pyrazolo[1,5-a]pyrimidine-thieno[2,3-b]pyridine derivatives and their application as disperse dyes for polyester fibers were explored by Yuh-Wen Ho (2005). This indicates potential applications in the textile industry, where such compounds can be used to dye fabrics, offering options for vibrant and durable colors (Yuh-Wen Ho, 2005).

Biological and Pharmaceutical Applications In the realm of biomedicine, novel fused pyrazolo[3,4-c]pyridazine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[3′,4′:4,5]thieno[2,3-d]pyrimidine derivatives have been synthesized and found to exhibit significant antimicrobial activities against a variety of bacterial and fungal species. This suggests the compound's potential as a framework for developing new antimicrobial agents (M. A. M. Abdel Reheim & S. Baker, 2017).

Green Chemistry Applications The compound is also relevant in the context of green chemistry. Al-Matar et al. (2010) discussed the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, emphasizing the environmental benefits of such methodologies. This highlights the role of the compound in promoting eco-friendly chemical synthesis processes (H. Al-Matar et al., 2010).

Mechanism of Action

Target of Action

This compound belongs to the class of pyrazolo[1,5-a]pyrazines . Compounds in this class have been studied for their potential as CDK2 inhibitors , which are important in the regulation of cell cycle progression.

Mode of Action

As a potential CDK2 inhibitor, this compound could interact with the ATP binding site of the CDK2 enzyme, preventing its activation and thus halting cell cycle progression .

Biochemical Pathways

The primary pathway affected would be the cell cycle, specifically the transition from G1 phase to S phase. CDK2 is crucial for this transition, and its inhibition would halt the cell cycle, potentially leading to cell death .

Result of Action

The inhibition of CDK2 could lead to cell cycle arrest, preventing the proliferation of cells. This could be particularly useful in the context of cancer treatment, where uncontrolled cell proliferation is a key problem .

properties

IUPAC Name |

4-[(4-chlorophenyl)methylsulfanyl]-2-thiophen-2-ylpyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3S2/c18-13-5-3-12(4-6-13)11-23-17-15-10-14(16-2-1-9-22-16)20-21(15)8-7-19-17/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIKGVJQFDWZXHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

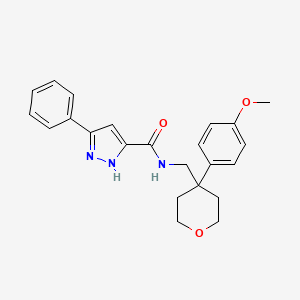

![1-[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2508486.png)

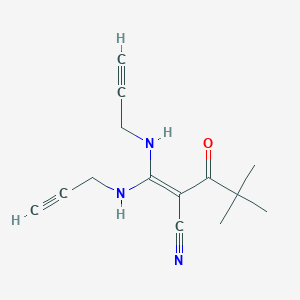

![5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxamide](/img/structure/B2508490.png)

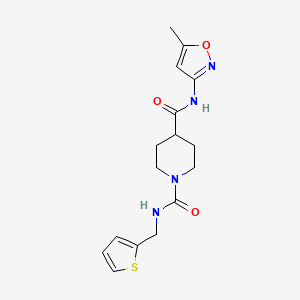

![2-(3-methoxyphenyl)-6-methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B2508493.png)

![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2508496.png)

![N-(4-ethoxyphenyl)-1-[(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)carbonyl]piperidine-4-carboxamide](/img/structure/B2508498.png)

![2-(trifluoromethyl)-1H-imidazo[4,5-c]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2508499.png)

![2-(2-(phenylsulfonyl)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2508502.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2508508.png)